molecular formula C19H13FN2O3 B14326598 4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate CAS No. 105673-73-2

4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate

Cat. No.: B14326598
CAS No.: 105673-73-2
M. Wt: 336.3 g/mol
InChI Key: ACESYGYKVFJTKA-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate is an organic compound characterized by the presence of nitro, fluorophenyl, and benzenecarboximidate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate typically involves the reaction of 4-nitrophenol with 3-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the imidate bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl N-(4-fluorophenyl)carbamate
  • 4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide

Uniqueness

4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate is unique due to the presence of both nitro and fluorophenyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

105673-73-2

Molecular Formula

C19H13FN2O3

Molecular Weight

336.3 g/mol

IUPAC Name

(4-nitrophenyl) N-(3-fluorophenyl)benzenecarboximidate

InChI

InChI=1S/C19H13FN2O3/c20-15-7-4-8-16(13-15)21-19(14-5-2-1-3-6-14)25-18-11-9-17(10-12-18)22(23)24/h1-13H

InChI Key

ACESYGYKVFJTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)F)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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